molecular formula C18H19N5O3S B2507677 N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide CAS No. 1305281-48-4

N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide

Cat. No.: B2507677
CAS No.: 1305281-48-4
M. Wt: 385.44
InChI Key: LTEBYCMQAFZKCH-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the pyrazole ring: This step may involve the reaction of hydrazines with 1,3-diketones or other suitable starting materials.

    Coupling reactions: The thiophene and piperidine moieties can be introduced through coupling reactions such as Suzuki or Heck reactions.

    Final assembly: The final compound is assembled through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxamide analogs: Compounds with slight modifications in the functional groups or ring structures.

    Other oxazole-containing compounds: Molecules that feature the oxazole ring but differ in other parts of the structure.

    Pyrazole derivatives: Compounds that contain the pyrazole ring and have similar biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-11-9-16(22-26-11)19-17(24)12-4-6-23(7-5-12)18(25)14-10-13(20-21-14)15-3-2-8-27-15/h2-3,8-10,12H,4-7H2,1H3,(H,20,21)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEBYCMQAFZKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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